

Technical Guide: Nociceptin Receptor Binding Affinity of SR-16435

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the binding characteristics of **SR-16435**, a synthetic non-peptide ligand, with the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL-1. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

SR-16435, chemically identified as 1-[1-(9-bicyclo[3.3.1]nonanyl)piperidin-4-yl]-3H-indol-2-one, is a high-affinity ligand that demonstrates activity at both the NOP receptor and the mu-opioid receptor (MOP).[1][2] It is characterized as a potent partial agonist at both of these receptors. [1][2][3] The NOP receptor, the fourth member of the opioid receptor family, and its endogenous ligand, N/OFQ, constitute a distinct signaling system involved in a variety of physiological and pathological processes, including pain modulation, mood, and reward.[4][5][6] The dual activity of SR-16435 makes it a compound of significant interest for investigating the complex interplay between the NOP and MOP receptor systems, particularly for the development of novel analgesics with potentially reduced side effects compared to classic opioids.[1][7][8]

Quantitative Binding Affinity Data

The binding affinity of **SR-16435** for the human NOP and mu-opioid receptors has been quantified through competitive radioligand binding assays. The inhibition constant (K_i) is a measure of the affinity of a ligand for a receptor; a lower K_i value indicates a higher binding affinity.



Compound	Receptor	Binding Affinity (K _i)	Species	Reference
SR-16435	NOP (ORL-1)	7.49 nM	Human	[3]
SR-16435	μ-Opioid (MOP)	2.70 nM	Human	[3]

Experimental Protocols

The characterization of **SR-16435**'s binding affinity and functional activity involves standard pharmacological assays. The following are detailed methodologies representative of those used in such studies.

Radioligand Competitive Binding Assay

This assay is fundamental for determining the binding affinity (K_i) of an unlabeled compound (like **SR-16435**) by measuring its ability to displace a radiolabeled ligand from the target receptor.[9]

Objective: To determine the K_i of **SR-16435** for the NOP receptor.

Materials:

- Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO, HEK293)
 expressing the recombinant human NOP receptor.[9]
- Radioligand: A high-affinity radiolabeled NOP receptor ligand, such as [3H]-Nociceptin.[9]
- Test Compound: SR-16435, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Non-specific Binding Control: A high concentration of a non-radiolabeled NOP receptor agonist or antagonist to determine the level of non-specific binding.
- Assay Buffer: Typically a Tris-HCl buffer with additives like MgCl₂.
- Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[9]

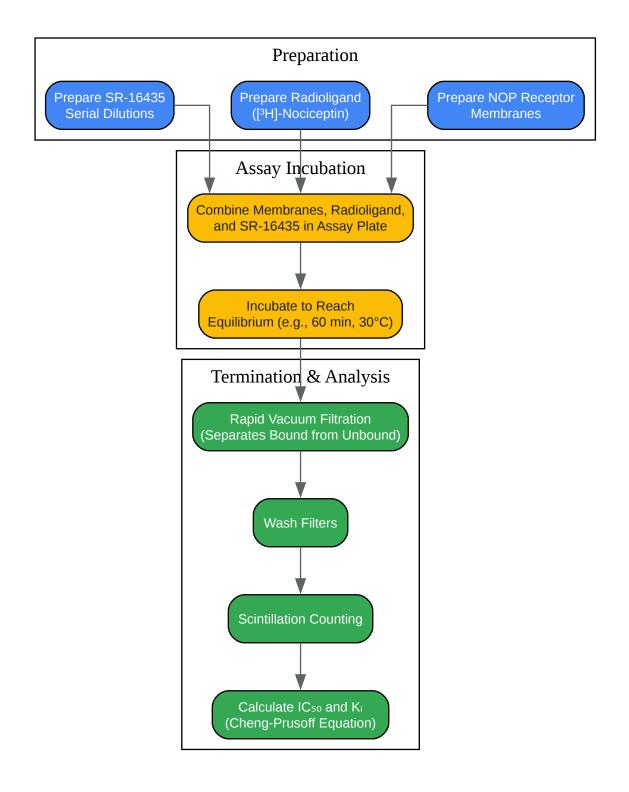


Scintillation Counter: For quantifying radioactivity.

Procedure:

- Membrane Preparation: Cultured cells expressing the NOP receptor are harvested, homogenized in a cold buffer, and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in the assay buffer.[9]
- Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand at a concentration near its K_e (e.g., 0.5-2 nM), and varying concentrations of SR-16435.[9] Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
- Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[9]
- Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound.[9]
- Washing: Quickly wash the filters with cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (SR-16435) concentration. An IC₅₀ value (the concentration of SR-16435 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_e), where [L] is the concentration of the radioligand and K_e is its dissociation constant.





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Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Accumulation



To determine the functional activity of **SR-16435** (i.e., whether it is an agonist, antagonist, or partial agonist), a common method is to measure its effect on adenylyl cyclase activity. NOP is a G_i/_o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10]

Objective: To characterize the functional activity of **SR-16435** at the NOP receptor.

Materials:

- Cell Line: A cell line expressing the NOP receptor (e.g., CHO-hNOP).
- Stimulant: Forskolin, a direct activator of adenylyl cyclase, used to stimulate a baseline level of cAMP production.[11]
- Test Compound: **SR-16435** at various concentrations.
- cAMP Detection Kit: A commercially available kit (e.g., ELISA, HTRF) for quantifying intracellular cAMP levels.

Procedure:

- Cell Plating: Seed the NOP-expressing cells in a multi-well plate and grow to an appropriate confluency.
- Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX, rolipram) to prevent the degradation of cAMP.[11]
- Treatment: Add SR-16435 at various concentrations to the cells, followed by the addition of forskolin to stimulate cAMP production.
- Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.[11]
- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the detection kit.
- Data Analysis:



- Agonist Mode: The ability of SR-16435 to inhibit forskolin-stimulated cAMP accumulation is measured. The results are plotted to determine the EC₅₀ (potency) and the maximal effect (E_{max}, efficacy) relative to a full agonist. As a partial agonist, SR-16435 would inhibit cAMP production but to a lesser extent than a full agonist.
- Antagonist Mode: To test for antagonist activity, cells are co-incubated with a known NOP
 agonist and varying concentrations of SR-16435. The ability of SR-16435 to reverse the
 agonist-induced inhibition of cAMP is measured.

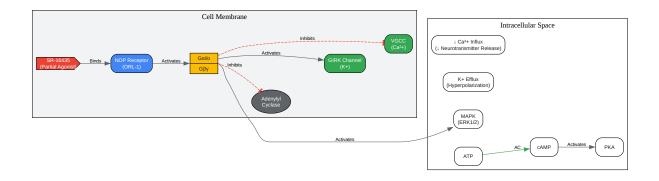
NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist or partial agonist like **SR-16435** initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the NOP receptor primarily couples to $G_i/_o$ proteins.[9][10]

Key Signaling Events:

- Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the Gα_i subunit inhibiting the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels.[10]
- Modulation of Ion Channels: The Gβy subunits released upon receptor activation can directly
 modulate the activity of ion channels. This includes the activation of G protein-coupled
 inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and
 the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter
 release.[10]
- Activation of MAPK Pathways: NOP receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as extracellular signalregulated kinases 1 and 2 (ERK1/2).[10] This pathway is involved in regulating gene expression and cell proliferation.





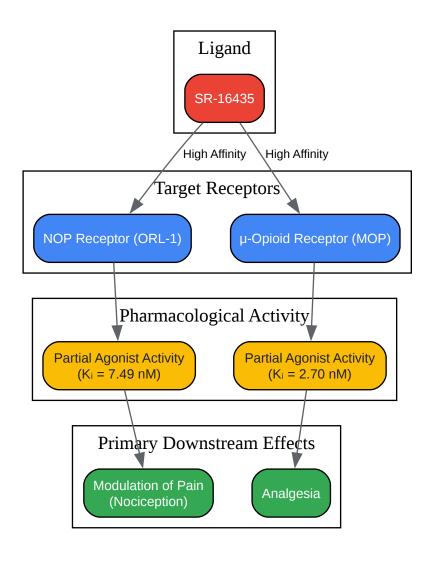
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NOP Receptor Signaling Pathways.

Logical Relationship of SR-16435

SR-16435 is classified as a mixed, high-affinity partial agonist. Its pharmacological profile is defined by its interaction with two distinct receptor systems, leading to a unique set of downstream effects.





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Logical Relationship of SR-16435.

Conclusion

SR-16435 is a valuable pharmacological tool characterized by its high-affinity partial agonism at both NOP and mu-opioid receptors.[2][3] Its binding affinity in the low nanomolar range for both targets highlights its potency.[3] The experimental protocols detailed herein, including radioligand binding and cAMP functional assays, provide a standard framework for characterizing such compounds. The dual nature of **SR-16435**'s interactions with two key receptor systems in pain and reward pathways underscores its potential for developing analgesics with a differentiated and possibly improved therapeutic profile.



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- To cite this document: BenchChem. [Technical Guide: Nociceptin Receptor Binding Affinity of SR-16435]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933324#sr-16435-nociceptin-receptor-binding-affinity]

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